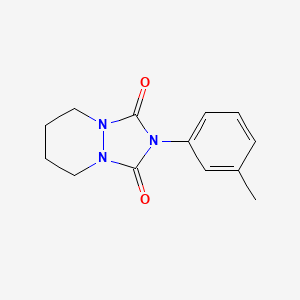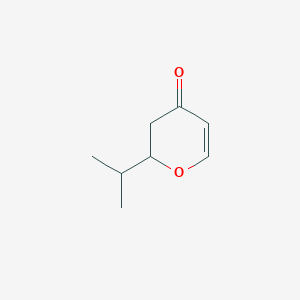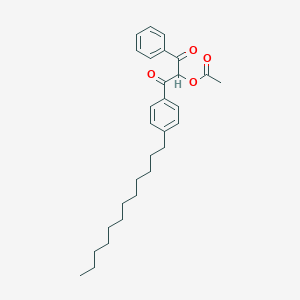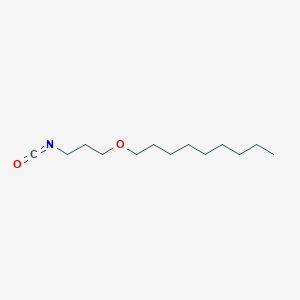![molecular formula C14H12BrClO2 B14608234 1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- CAS No. 59195-00-5](/img/structure/B14608234.png)
1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- is an organic compound that belongs to the class of brominated ketones. This compound is characterized by the presence of a bromine atom, a chlorophenyl group, and a furan ring attached to a butanone backbone. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
The synthesis of 1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- typically involves the bromination of 1-butanone derivatives. One common method includes the use of bromine or bromine-containing reagents in the presence of a catalyst. For instance, bromination can be achieved using sodium hydride in dimethyl sulfoxide (DMSO) under microwave-assisted conditions . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding alcohols or carboxylic acids.
Aromatic Bromination: The presence of the chlorophenyl group allows for further bromination reactions, which can be facilitated by reagents like sodium hydride in DMSO.
Common reagents used in these reactions include bromine, sodium hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- has several applications in scientific research:
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and pharmaceuticals.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- involves its interaction with molecular targets such as enzymes and proteins. The bromine atom can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity . This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- include other brominated ketones and chlorophenyl derivatives. Some examples are:
1-Bromo-2-butanone: A simpler brominated ketone with similar reactivity.
4-Bromo-1-butene: Another brominated compound used in organic synthesis.
1-Bromo-4-chlorobutane: A compound with both bromine and chlorine atoms, used in various chemical reactions.
The uniqueness of 1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- lies in its combination of a bromine atom, a chlorophenyl group, and a furan ring, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
59195-00-5 |
|---|---|
Formule moléculaire |
C14H12BrClO2 |
Poids moléculaire |
327.60 g/mol |
Nom IUPAC |
2-bromo-1-[5-(4-chlorophenyl)furan-2-yl]butan-1-one |
InChI |
InChI=1S/C14H12BrClO2/c1-2-11(15)14(17)13-8-7-12(18-13)9-3-5-10(16)6-4-9/h3-8,11H,2H2,1H3 |
Clé InChI |
PEVYHMBNYSQRSM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)C1=CC=C(O1)C2=CC=C(C=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,1'-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]azanediyl}di(propan-2-ol)](/img/structure/B14608164.png)


![5,9-Bis(ethylamino)-10-methylbenzo[a]phenoxazin-7-ium](/img/structure/B14608204.png)
![N,N,6-Trimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14608206.png)


![4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide](/img/structure/B14608220.png)


![1-Bromo-2-[diazo(phenyl)methyl]benzene](/img/structure/B14608230.png)
